Methoxybromofluoroborane
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Overview
Description
Methoxybromofluoroborane is a chemical compound with the molecular formula CH₃BBrFO It is a boron-containing compound that features a unique combination of methoxy, bromo, and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxybromofluoroborane can be synthesized through several methods. One common approach involves the reaction of boron trihalides with methoxy and fluoro substituents under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using boron trihalides and appropriate methoxy and fluoro precursors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methoxybromofluoroborane undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different boron-containing species.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized boron compounds, while oxidation and reduction reactions can produce different boron oxides or hydrides .
Scientific Research Applications
Methoxybromofluoroborane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds through coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a precursor for boron-containing drugs.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as boron-doped semiconductors and high-performance polymers
Mechanism of Action
The mechanism by which methoxybromofluoroborane exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The compound’s unique combination of methoxy, bromo, and fluoro groups allows it to engage in specific interactions with target molecules, influencing their behavior and activity .
Comparison with Similar Compounds
Methoxybromofluoroborane can be compared with other boron-containing compounds, such as:
Methoxyborane: Lacks the bromo and fluoro substituents, making it less reactive in certain chemical reactions.
Bromofluoroborane: Does not contain the methoxy group, which limits its applications in organic synthesis.
Fluoroborane: Similar in reactivity but lacks the methoxy and bromo groups, reducing its versatility
Uniqueness: this compound’s unique combination of substituents makes it highly versatile and reactive, allowing it to participate in a wide range of chemical reactions and applications. Its ability to engage in specific interactions with target molecules sets it apart from other boron-containing compounds .
Properties
CAS No. |
38481-08-2 |
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Molecular Formula |
CH3BBrFO |
Molecular Weight |
140.75 g/mol |
IUPAC Name |
bromo-fluoro-methoxyborane |
InChI |
InChI=1S/CH3BBrFO/c1-5-2(3)4/h1H3 |
InChI Key |
AYMLJMRIVBOJQH-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)(F)Br |
Origin of Product |
United States |
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